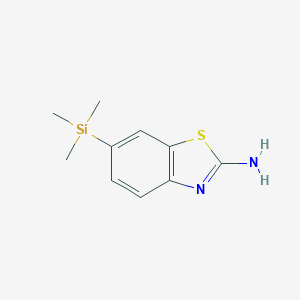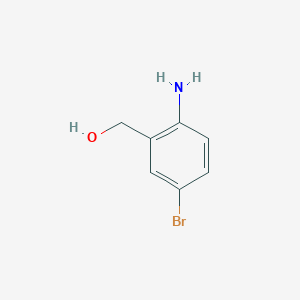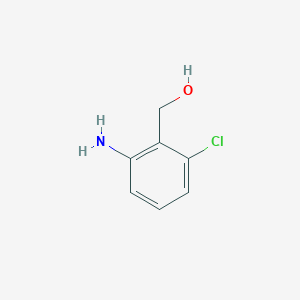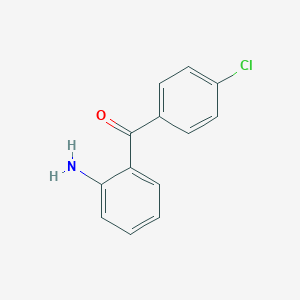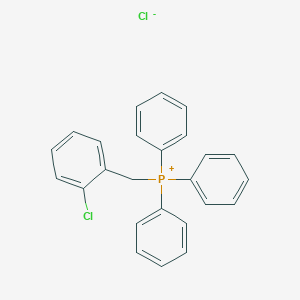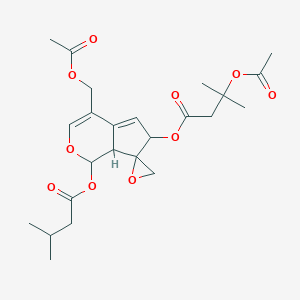
Acevaltrate
Overview
Description
Acevaltrate is an iridoid isolated from Valeriana glechomifolia . It is also known by other names such as Acetoxyvaltrate and Acetovaltrate . The IUPAC name for Acevaltrate is (1S,2’R,6S,7aS)-4-[(acetyloxy)methyl]-6,7a-dihydro-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2’-oxiran]-6-yl 3-(acetyloxy)-3-methylbutanoate .
Synthesis Analysis
A forced degradation study using three iridoid valepotriates (valtrate, acevaltrate, and 1-β acevaltrate) was performed. The structures of their degradation products were estimated by TLC-MS and LC-MS .Molecular Structure Analysis
The molecular formula of Acevaltrate is C24H32O10 . The molecular weight is 480.51 g/mol .Chemical Reactions Analysis
Iridoid valepotriates, including Acevaltrate, are labile to thermal degradation and base hydrolysis .Physical And Chemical Properties Analysis
Acevaltrate has a molecular weight of 480.51 g/mol and a molecular formula of C24H32O10 . It is a solid substance and soluble in DMSO .Scientific Research Applications
Anti-Myeloma Activity
Acevaltrate (AVT), isolated from Valeriana glechomifolia, has been identified as a potential inhibitor of the Otub1/c-Maf axis, which is a promising therapeutic target for myeloma . AVT disrupts the interaction of Otub1/c-Maf, leading to c-Maf polyubiquitination and subsequent degradation in proteasomes . This results in the inhibition of c-Maf transcriptional activity and downregulation of its target genes key for myeloma growth and survival . Moreover, AVT displays potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo .
Mass Spectrometry Analysis
The fragmentation pathway of Acevaltrate has been investigated by electro-spray ionization ion-trap mass spectrometry . Under the positive ion mode, pseudo-molecular [M+Na]+ could be easily obtained, and the fragmentation pathway presented a certain regularity . One of the major fragmentations observed in the collision-induced dissociation (CID) spectrum was the loss of branched-chain, and the other was that three-membered oxygen-containing rings would break into aldehyde . These results might be used to forecast the structures of irodoids .
Neurological Disorders Treatment
Extracts from valerian roots, which contain Acevaltrate, are traditionally used as a herbal remedy for many neurological disorders, including insomnia, anxiety, stress, depression, attention deficit disorder, chronic fatigue syndrome, tremors, epilepsy .
Anti-Inflammatory Activity
Valerians, which contain Acevaltrate, have been found to possess anti-inflammatory activity .
Hepatoprotective Activity
Valerians, which contain Acevaltrate, have been found to possess hepatoprotective activity .
Antimicrobial Activity
Valerians, which contain Acevaltrate, have been found to possess antimicrobial activity .
Mechanism of Action
Target of Action
Acevaltrate, an active component derived from the herbal plant Valeriana glechomifolia , primarily targets two key proteins: Otub1 and c-Maf . Otub1 is a deubiquitinase that stabilizes the oncogenic transcript factor c-Maf, which promotes myeloma cell proliferation and confers chemoresistance . Acevaltrate also inhibits the Na+/K±ATPase activity in the rat kidney and brain hemispheres .
Mode of Action
Acevaltrate disrupts the interaction of Otub1 and c-Maf, thereby inhibiting Otub1 activity . This disruption leads to the polyubiquitination of c-Maf and its subsequent degradation in proteasomes . In addition, Acevaltrate inhibits the Na+/K±ATPase activity, with IC50 values of 22.8 μM and 42.3 μM in the rat kidney and brain hemispheres, respectively .
Biochemical Pathways
The inhibition of the Otub1/c-Maf axis by Acevaltrate affects the downstream pathways key for myeloma growth and survival . By disrupting the interaction of Otub1 and c-Maf, Acevaltrate inhibits c-Maf transcriptional activity and downregulates the expression of its target genes .
Pharmacokinetics
It’s known that acevaltrate is an active component derived from the herbal plant valeriana glechomifolia , suggesting that it may be absorbed and metabolized in a manner similar to other plant-derived compounds
Result of Action
Acevaltrate displays potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo . It also presents no marked toxicity . The compound’s action results in the degradation of c-Maf, leading to the downregulation of its target genes and inhibition of myeloma cell proliferation .
Action Environment
It’s known that the synthesis of secondary metabolites in medicinal plants can be influenced by various environmental and stressing factors
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKBQAVMKVZEOT-STCFVSJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@]23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179834 | |
| Record name | Acevaltrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acevaltrate | |
CAS RN |
25161-41-5 | |
| Record name | Acevaltrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25161-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acevaltrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acevaltrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acevaltrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEVALTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9MFK45GY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does acevaltrate interact with any specific enzymes?
A1: Yes, research suggests that acevaltrate inhibits P-type ATPases, particularly the Na+/K+-ATPase, which plays a crucial role in maintaining cellular ion gradients. [] This inhibitory effect has been observed in rat models using acevaltrate isolated from Valeriana glechomifolia. []
Q2: Are there other molecular targets of acevaltrate?
A3: Recent research points to acevaltrate's interaction with the Otub1/c-Maf axis, specifically inhibiting Otub1. [, , ] This inhibition has been linked to the induction of apoptosis (programmed cell death) in myeloma cells. [, , ]
Q3: Does acevaltrate influence Hypoxia-Inducible Factor 1-alpha (HIF-1α)?
A4: Studies indicate that acevaltrate can suppress the accumulation of HIF-1α in cancer cells. [] This suppression is associated with promoting apoptosis and inhibiting the proliferation of cancer cells. []
Q4: What is the molecular formula and weight of acevaltrate?
A4: While the provided research excerpts do not explicitly state the molecular formula and weight of acevaltrate, they mention that it is an iridoid valepotriate. Based on existing chemical databases, the molecular formula of acevaltrate is C23H28O11, and its molecular weight is 464.44 g/mol.
Q5: What spectroscopic data are available for acevaltrate?
A6: Several research papers discuss the mass spectrometry analysis of acevaltrate. Specific fragmentation pathways have been identified using electrospray ionization ion-trap mass spectrometry (ESI-MSn), providing insights into its structural characteristics. [, , ] Additionally, (13)C-NMR spectroscopy has been employed to elucidate the structure of acevaltrate and other valepotriates. []
Q6: Is acevaltrate a stable compound?
A7: Acevaltrate is known to be relatively unstable, particularly under certain conditions. Studies have shown that it degrades over time, even when stored at low temperatures. [] This degradation is accelerated by exposure to air and higher temperatures. []
Q7: How can acevaltrate stability be improved?
A7: While specific formulation strategies for acevaltrate are not discussed in the provided research, general approaches to enhance the stability of labile compounds include:
Q8: How is acevaltrate typically analyzed and quantified?
A10: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying acevaltrate in plant extracts and pharmaceutical formulations. [, , , , , ] Different detection methods can be coupled with HPLC, including diode array detection (DAD) and mass spectrometry (MS). [, ]
Q9: What are the challenges in the analysis of acevaltrate?
A11: The instability of acevaltrate poses a significant challenge during analysis, as degradation can occur during sample preparation and analysis, potentially leading to inaccurate results. [, ]
Q10: How is the quality of acevaltrate ensured during production?
A10: Quality control measures for acevaltrate would likely involve:
Q11: What are the potential pharmacological effects of acevaltrate?
A13: While more research is needed, acevaltrate is thought to contribute to the sedative and anxiolytic effects associated with some Valeriana species. [, ] Its inhibitory action on Na+/K+-ATPase could be a contributing factor. []
Q12: Are there any toxicological concerns associated with acevaltrate?
A14: The toxicological profile of acevaltrate requires further investigation. Existing research on valepotriates, in general, presents conflicting results regarding their genotoxic potential. [] Further studies are essential to determine the long-term safety and potential adverse effects of acevaltrate.
Q13: What are the current research focuses for acevaltrate?
A13: Current research on acevaltrate appears to be focused on:
- Understanding its molecular mechanisms: Investigating its interaction with specific targets like P-type ATPases, the Otub1/c-Maf axis, and HIF-1α to elucidate its effects at a cellular level. [, , , ]
- Improving its stability: Developing strategies to prevent degradation and maintain its efficacy. []
- Exploring its therapeutic potential: Investigating its potential in conditions like anxiety, insomnia, and cancer. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



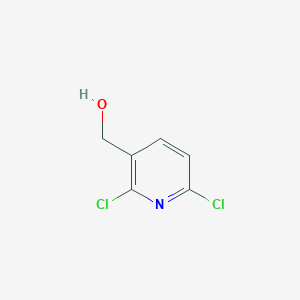

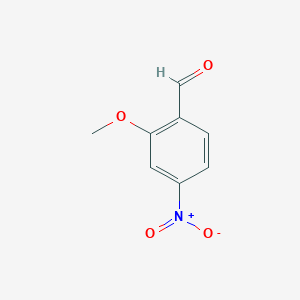

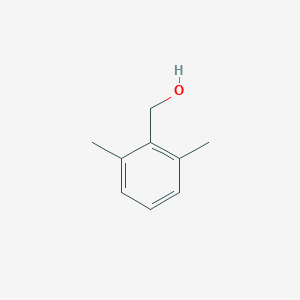
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
